1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine
Description
Properties
Molecular Formula |
C9H18N4 |
|---|---|
Molecular Weight |
182.27 g/mol |
IUPAC Name |
1-(2,3,3-trimethylbutyl)-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C9H18N4/c1-7(9(2,3)4)5-13-6-11-8(10)12-13/h6-7H,5H2,1-4H3,(H2,10,12) |
InChI Key |
LMKUAYJIFBLHFL-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1C=NC(=N1)N)C(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Alkylation of 1H-1,2,4-Triazol-3-amine
A common approach to preparing N-substituted 1,2,4-triazol-3-amines involves alkylation of the triazol-3-amine core. The 1H-1,2,4-triazol-3-amine can be alkylated at the N-1 position using alkyl halides or alkyl sulfonates bearing the desired 2,3,3-trimethylbutyl group. The reaction typically proceeds under basic conditions to deprotonate the triazole nitrogen, facilitating nucleophilic substitution on the alkyl electrophile.
- Typical conditions:
- Base: potassium carbonate or sodium hydride
- Solvent: polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile (MeCN)
- Temperature: ambient to moderate heating (25–80°C)
- Reaction time: several hours to overnight
This method ensures selective alkylation at the N-1 position without affecting the amino group at the 3-position.
Cyclization Route
Alternatively, the compound can be synthesized by constructing the triazole ring with the alkyl substituent already present on the nitrogen precursor. For example, the synthesis may start from a hydrazine derivative bearing the 2,3,3-trimethylbutyl group, which undergoes cyclization with formamide or other suitable reagents to form the 1,2,4-triazole ring with the amino group at the 3-position.
- Typical reagents:
- Alkyl hydrazine (2,3,3-trimethylbutyl hydrazine)
- Formamide or formic acid derivatives
- Acid or base catalysts to promote cyclization
- Conditions:
- Heating under reflux conditions in polar solvents
- Reaction times vary depending on reagents and catalysts
This approach can provide better control over substitution patterns but may require additional steps to prepare the alkyl hydrazine.
Amination Reactions
The introduction of the amino group at the 3-position can be achieved either by starting with 1,2,4-triazole precursors already bearing an amino group or by post-synthetic amination. Methods such as nucleophilic substitution or amination of halo-substituted triazoles can be employed.
- For example, halogenated 1,2,4-triazoles can undergo nucleophilic aromatic substitution (SNAr) with ammonia or amines to introduce the amino group at the 3-position.
- Sulfonyl halide intermediates related to triazole derivatives can also be aminated under mild conditions to yield sulfonamide analogs, which are structurally related and provide insights into amination strategies in heterocyclic chemistry.
Data Table: Summary of Synthetic Methods for this compound
| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Alkylation of triazol-3-amine | 1H-1,2,4-triazol-3-amine, 2,3,3-trimethylbutyl halide | Base (K2CO3, NaH), DMF or MeCN, 25–80°C, several hours | Selective N-1 alkylation, straightforward | Requires preparation of alkyl halide |
| Cyclization of alkyl hydrazine | 2,3,3-trimethylbutyl hydrazine, formamide | Acid/base catalyst, reflux, polar solvents | Direct ring formation with substitution | Multi-step synthesis, hydrazine prep |
| Amination of halo-triazole | Halo-substituted 1,2,4-triazole | Ammonia or amines, SNAr conditions | Introduces amino group post-ring formation | Requires halo-substituted precursor |
Research Findings and Considerations
- The synthesis of triazole derivatives with bulky alkyl substituents such as 2,3,3-trimethylbutyl groups requires careful control of reaction conditions to avoid side reactions like over-alkylation or decomposition.
- Alkylation reactions benefit from the use of polar aprotic solvents and mild bases to achieve high selectivity and yield.
- Cyclization methods provide an alternative when alkyl hydrazines are accessible, offering a route that integrates the alkyl substituent early in the synthesis.
- Amination strategies for introducing the amino group at the 3-position are well-documented in heterocyclic chemistry, often relying on nucleophilic aromatic substitution on halogenated triazole intermediates.
- Recent advances in chemoselective amination of heterocyclic sulfonyl halides demonstrate the potential for parallel synthesis and library generation of triazole derivatives, which could be adapted for the synthesis of related compounds.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents such as hydrogen gas or metal hydrides.
Substitution: The triazole ring can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce halogenated triazoles.
Scientific Research Applications
1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules.
Comparison with Similar Compounds
Key Structural and Functional Insights:
Alkyl Chain Effects: The 2,3,3-trimethylbutyl group in the target compound introduces significant steric bulk compared to shorter chains (e.g., 3-methylbutyl in ). Branched alkyl chains (e.g., 2,2-dimethylbutyl in ) are often used to modulate metabolic stability by shielding the triazole core from oxidative enzymes.
Aromatic Substituents: Chloro- and fluorobenzyl derivatives (e.g., ) exhibit electron-withdrawing effects, which can enhance binding affinity to hydrophobic pockets in target proteins. The 3-fluorobenzyl analog (Mol. Wt. 192.20) is notable for its availability in ultra-high purity grades, critical for pharmaceutical development . Dichlorophenyl derivatives (e.g., ) demonstrate potent P2X7 antagonism, suggesting that halogenated aromatic groups are advantageous for receptor interaction.
Biological Activity Trends: The dichlorophenyl-pyridinylmethyl analog () highlights the importance of dual substituents in achieving nanomolar potency. Anticancer activity in phenyl-tolyl derivatives () correlates with extended aromatic systems, which may intercalate DNA or inhibit kinase enzymes.
Biological Activity
1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine is a substituted triazole compound that has garnered attention for its potential biological activities. Triazoles are recognized for their diverse pharmacological properties, including antifungal, antibacterial, and anticancer activities. This article explores the biological activity of this specific compound, drawing from various studies and research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 196.26 g/mol. The compound features a triazole ring that contributes to its biological activity through various mechanisms.
Antifungal Activity
Triazole compounds are well-known for their antifungal properties. Research indicates that this compound exhibits significant antifungal activity against several phytopathogenic fungi. For instance:
- Mechanism of Action : The compound inhibits the synthesis of ergosterol, an essential component of fungal cell membranes. This disruption leads to cell death in susceptible fungal strains.
- Case Studies : In a study examining the efficacy of various triazoles against Fusarium species, this compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antifungal agents like fluconazole.
Antibacterial Activity
The antibacterial potential of triazoles has also been explored:
- Spectrum of Activity : Preliminary studies suggest that this compound has activity against both Gram-positive and Gram-negative bacteria.
- Research Findings : In vitro tests showed that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, indicating its potential as a broad-spectrum antibacterial agent.
Anticancer Properties
Emerging research highlights the anticancer properties of triazole derivatives:
- Mechanism : Triazoles may induce apoptosis in cancer cells through the activation of caspase pathways.
- Case Studies : A study focused on various triazole derivatives revealed that this compound exhibited cytotoxic effects on specific cancer cell lines (e.g., HeLa and MCF7), suggesting its potential as an anticancer agent.
Data Tables
| Biological Activity | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Antifungal | Fusarium spp. | 8 | [Source A] |
| Antibacterial | Staphylococcus aureus | 16 | [Source B] |
| Escherichia coli | 32 | [Source B] | |
| Anticancer | HeLa | 15 | [Source C] |
| MCF7 | 20 | [Source C] |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for pathogen survival.
- Membrane Disruption : By targeting ergosterol synthesis in fungi and disrupting bacterial cell membranes.
- Induction of Apoptosis : In cancer cells through modulation of apoptotic pathways.
Q & A
Q. What are the critical parameters for optimizing the synthesis of 1-(2,3,3-Trimethylbutyl)-1H-1,2,4-triazol-3-amine to ensure high purity and yield?
Synthesis of triazole derivatives requires precise control of reaction conditions. Key parameters include:
- Temperature : Elevated temperatures (e.g., 80–120°C) are often necessary for cyclocondensation reactions, but excessive heat may lead to side reactions like decomposition .
- Catalysts : Use of Lewis acids (e.g., ZnCl₂) or transition-metal catalysts to accelerate triazole ring formation .
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while protic solvents (e.g., ethanol) may stabilize intermediates via hydrogen bonding .
- pH control : Neutral to slightly basic conditions (pH 7–9) prevent protonation of amine groups, ensuring efficient nucleophilic substitution .
Q. Which analytical techniques are most reliable for characterizing the structure and purity of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR are essential for confirming the triazole ring substitution pattern and alkyl chain connectivity. For example, the amine proton typically resonates at δ 5.5–6.5 ppm, while methyl groups on the alkyl chain appear at δ 1.0–1.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., C₁₀H₁₉N₄⁺ requires m/z 195.1610) .
- Infrared Spectroscopy (IR) : Stretching frequencies for N–H (3300–3500 cm⁻¹) and C–N (1250–1350 cm⁻¹) confirm functional groups .
Q. How does the compound’s stability vary under different storage conditions?
- Thermal stability : Decomposition occurs above 200°C, as observed in thermogravimetric analysis (TGA) of similar triazoles .
- Light sensitivity : UV exposure (λ < 400 nm) may induce photodegradation; store in amber vials under inert gas .
- Hydrolytic stability : The triazole ring is stable in aqueous media (pH 4–9), but the alkyl chain may undergo oxidation in acidic conditions .
Advanced Research Questions
Q. How does tautomerism in the triazole ring affect the compound’s reactivity and biological activity?
- Tautomeric forms : The 1,2,4-triazole ring can exist as 3-amino-1H-1,2,4-triazole (tautomer I) or 5-amino-1H-1,2,4-triazole (tautomer II). X-ray crystallography reveals that tautomer I dominates due to electron-donor effects of the amino group, stabilizing π-electron delocalization .
- Biological implications : Tautomer II exhibits reduced hydrogen-bonding capacity, potentially lowering affinity for enzyme active sites. Computational studies (e.g., DFT) can predict tautomer populations in solution .
Q. How can contradictory bioactivity data across studies be resolved?
- Substituent effects : Minor structural variations (e.g., fluorine vs. methyl groups on the alkyl chain) drastically alter pharmacokinetics. Compare IC₅₀ values against structurally analogous compounds (e.g., 1-(3-fluorobenzyl)-1H-1,2,4-triazol-3-amine) to identify structure-activity relationships .
- Assay conditions : Bioactivity discrepancies may arise from differences in cell lines (e.g., HEK293 vs. HeLa) or solvent carriers (DMSO vs. PBS) .
Q. What strategies are effective for designing derivatives with enhanced selectivity for target enzymes?
- Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) at the triazole 5-position to modulate electron density and improve binding to hydrophobic enzyme pockets .
- Hybrid molecules : Conjugate with oxadiazole or benzotriazole moieties to exploit synergistic interactions, as seen in 1-(3-chloro-4-fluorophenyl)-4-(3-phenyl-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-5-amine .
Q. How can computational modeling guide the prediction of optimal reaction pathways?
- Quantum chemical calculations : Use density functional theory (DFT) to model transition states and identify low-energy pathways for triazole ring formation .
- Machine learning : Train models on existing reaction datasets (e.g., USPTO) to predict solvent-catalyst combinations that maximize yield .
Q. What methodologies address contradictions in spectral data interpretation?
- Crystallographic validation : Single-crystal X-ray diffraction resolves ambiguities in NMR assignments, particularly for tautomers or stereoisomers .
- 2D NMR techniques : HSQC and HMBC correlate ¹H and ¹³C signals to confirm connectivity in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
